Bis(2,2,2-trifluoroethyl) Carbonate

Description

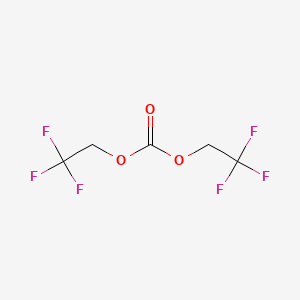

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,2-trifluoroethyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLOZRDOFANZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778861 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-87-7 | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl) Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bis(2,2,2-trifluoroethyl) Carbonate: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) is a fluorinated organic compound of increasing interest in synthetic chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoroethyl groups, render it a valuable reagent and a component for advanced materials. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a colorless, low-viscosity liquid.[1] Its key physical and chemical properties are summarized in the table below. The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the carbonyl carbon, making it more reactive than conventional dialkyl carbonates like diethyl carbonate.[2]

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₆O₃ | [3] |

| Molecular Weight | 226.07 g/mol | [3] |

| CAS Number | 1513-87-7 | [3] |

| IUPAC Name | This compound | [3] |

| Density | 1.51 g/mL | [4] |

| Boiling Point | 118 °C | [4] |

| Appearance | Colorless liquid | [1] |

| Purity (Typical) | ≥95% - >98.0%(GC) | [5][6] |

| Synonyms | Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, ranging from traditional methods using phosgene (B1210022) derivatives to more modern, phosgene-free approaches.

Phosgene-Based Synthesis

A common laboratory-scale synthesis involves the reaction of a phosgene equivalent, such as triphosgene, with 2,2,2-trifluoroethanol (B45653).[8] Triphosgene serves as a safer, solid alternative to gaseous phosgene.[8] The reaction proceeds by the nucleophilic attack of the trifluoroethanol on the carbonyl centers of triphosgene.

Caption: Phosgene-based synthesis of BTFEC.

Phosgene-Free Synthesis from Carbon Dioxide

In an effort to develop more environmentally benign synthetic methods, routes utilizing carbon dioxide as a C1 source have been explored. One such strategy involves the nucleophilic addition of 2,2,2-trifluoroethanol to CO₂, followed by reaction with 2,2,2-trifluoroethyltriflate.[1][9] This approach avoids the use of highly toxic phosgene.[9]

Caption: Phosgene-free synthesis of BTFEC from CO₂.

Experimental Protocols

Protocol: One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas

This compound is an effective condensing agent for the one-pot synthesis of unsymmetrical ureas, a common scaffold in medicinal chemistry.[1][10] The enhanced reactivity of BTFEC allows for a sequential, one-pot reaction with two different amines.[1]

Workflow:

-

Carbamate (B1207046) Formation: The first amine (a primary amine) is reacted with an excess of this compound. The unreacted carbonate is then removed under reduced pressure.

-

Urea (B33335) Formation: The second amine (primary or secondary) and a catalytic amount of base are added to the intermediate carbamate to yield the final unsymmetrical urea.

Caption: Workflow for one-pot urea synthesis using BTFEC.

Note: Detailed experimental procedures, including reagent quantities and reaction times for the synthesis of a library of 96 diverse ureas, as well as ¹H and ¹³C NMR and LC-MS spectra for selected compounds, are available in the supporting information of the publication "this compound as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas" in ACS Combinatorial Science.[10]

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical sector is as a reagent for the synthesis of complex molecules. Its ability to facilitate the formation of urea linkages under mild conditions makes it a valuable tool for generating libraries of compounds for drug discovery.[2][11] Urea moieties are present in numerous approved drugs and are known to participate in key hydrogen bonding interactions with biological targets.

Currently, there is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways. Its role is primarily that of a synthetic enabler.

Beyond medicinal chemistry, BTFEC is being actively researched as a flame-retardant co-solvent in electrolytes for safer lithium-ion batteries.[12][13] Its non-flammable nature and electrochemical stability are advantageous for this application.[12]

Safety Information

This compound is a flammable liquid and vapor.[6] It is also reported to cause skin and serious eye irritation.[6] Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a well-ventilated place away from heat and ignition sources.[6] For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas - Enamine [enamine.net]

- 3. This compound | C5H4F6O3 | CID 11447463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 1513-87-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 1513-87-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Triphosgene - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - this compound as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas - ACS Combinatorial Science - Figshare [figshare.com]

- 12. This compound As a Fire Suppressant Candidate for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) Carbonate (CAS: 1513-87-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), CAS number 1513-87-7, is a fluorinated organic compound that has garnered significant interest in various fields of chemistry. Its unique electronic properties, stemming from the presence of two trifluoroethyl groups, make it a valuable reagent in organic synthesis and a high-performance component in materials science. This technical guide provides a comprehensive overview of TFEC, including its chemical and physical properties, synthesis, and key applications. Detailed experimental protocols for its use as a condensing agent in the synthesis of unsymmetrical ureas and as a flame-retardant electrolyte additive in lithium-ion batteries are presented. Furthermore, this document includes spectroscopic data and reaction mechanisms to provide a thorough understanding of its reactivity and function.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The electron-withdrawing nature of the trifluoroethyl groups significantly influences the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, diethyl carbonate.[1] This enhanced reactivity is central to its application in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1513-87-7 |

| Molecular Formula | C₅H₄F₆O₃ |

| Molecular Weight | 226.07 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 117-118 °C |

| Density | 1.51 g/mL |

| Synonyms | Di(2,2,2-trifluoroethyl) carbonate, TFEC, DFDEC |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data |

| ¹H NMR (CDCl₃) | δ 4.65 (q, J = 8.5 Hz, 4H) |

| ¹³C NMR (CDCl₃) | δ 147.5 (C=O), 121.5 (q, J = 278 Hz, CF₃), 64.5 (q, J = 36 Hz, CH₂) |

| IR (neat) | ν 1775 (C=O), 1280, 1160, 970 cm⁻¹ |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,2,2-trifluoroethanol (B45653) with a phosgene (B1210022) equivalent, such as triphosgene (B27547).

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2,2-Trifluoroethanol

-

Triphosgene

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (2.0 eq) and pyridine (2.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (1.0 eq) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

Applications in Organic Synthesis: One-Pot Synthesis of Unsymmetrical Ureas

This compound serves as an excellent condensing agent for the one-pot synthesis of unsymmetrical ureas from two different amines. The moderate reactivity of TFEC allows for a stepwise reaction, first with a less reactive amine to form a carbamate (B1207046) intermediate, followed by reaction with a more reactive amine to yield the unsymmetrical urea (B33335). This method avoids the formation of symmetrical urea byproducts.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas

Materials:

-

This compound

-

Amine 1 (less reactive)

-

Amine 2 (more reactive)

-

Triethylamine (B128534) (or another suitable base)

-

Acetonitrile (or another suitable solvent)

Procedure:

-

To a solution of Amine 1 (1.0 eq) in acetonitrile, add this compound (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours to form the 2,2,2-trifluoroethyl carbamate intermediate.

-

Add Amine 2 (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical urea.

Application in Materials Science: Flame-Retardant Electrolyte for Lithium-Ion Batteries

The high fluorine content and the carbonate structure of TFEC make it an effective flame-retardant additive for electrolytes in lithium-ion batteries. It improves the thermal stability of the electrolyte and contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery performance and safety.

Experimental Protocol: Preparation and Testing of a TFEC-Containing Electrolyte

Materials:

-

This compound (TFEC)

-

Ethylene carbonate (EC)

-

Ethyl methyl carbonate (EMC)

-

Lithium hexafluorophosphate (B91526) (LiPF₆)

-

Graphite (B72142) anode

-

Lithium cobalt oxide (LCO) cathode

-

Separator

Procedure:

-

Electrolyte Preparation: In an argon-filled glovebox, prepare the electrolyte by dissolving LiPF₆ (1 M) in a mixture of EC, EMC, and TFEC. A typical volumetric ratio might be 1:1:1 (EC:EMC:TFEC).

-

Cell Assembly: Assemble a 2032-type coin cell in the glovebox. The cell consists of the graphite anode, the LCO cathode, a microporous separator, and the prepared electrolyte.

-

Formation Cycling: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/10) to allow for the formation of a stable SEI layer on the anode.

-

Electrochemical Testing: Evaluate the battery performance by conducting galvanostatic cycling at various C-rates, and measure the capacity retention over a number of cycles.

-

Safety Testing: Conduct safety tests such as flammability tests on the electrolyte and nail penetration tests on the fully charged cells to evaluate the effectiveness of the TFEC additive.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Always use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a versatile and valuable chemical for both synthetic and materials applications. Its enhanced reactivity makes it a superior choice for the synthesis of complex molecules like unsymmetrical ureas, while its fluorine content provides a crucial safety advantage in the development of next-generation lithium-ion batteries. The detailed protocols and data presented in this guide are intended to facilitate its use and further exploration by the scientific community.

References

An In-Depth Technical Guide on Bis(2,2,2-trifluoroethyl) Carbonate: Core Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular information for Bis(2,2,2-trifluoroethyl) Carbonate, a compound of interest in various research and development applications, including as an electrolyte additive in the battery industry.

Molecular Identity and Weight

This compound is identified by the CAS Number 1513-87-7.[1] Its molecular formula and weight are critical parameters for stoichiometric calculations, analytical characterization, and formulation development.

The empirical formula for this compound is C5H4F6O3.[1][2][3] The molecular weight of the compound is 226.07 g/mol .[1][2]

Quantitative Data Summary

For ease of reference and comparison, the core quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C5H4F6O3 |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 1513-87-7 |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between the compound and its molecular properties.

References

Technical Guide: Spectral Analysis of Bis(2,2,2-trifluoroethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data available for Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC), a compound of interest in various chemical applications, including as a component in lithium-ion battery electrolytes. This document compiles available spectral information and outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester, BTFEC

-

CAS Number: 1513-87-7

-

Molecular Formula: C₅H₄F₆O₃

-

Molecular Weight: 226.07 g/mol

Spectroscopic Data

Publicly available, detailed spectral data for this compound is limited. While product specifications from various suppliers confirm that NMR (¹H, ¹³C, ¹⁹F) and FTIR spectra are consistent with the compound's structure, comprehensive datasets with peak assignments, chemical shifts, and coupling constants are not readily found in public databases.[1]

Infrared spectroscopy is a valuable tool for identifying functional groups. For this compound, the most prominent feature is the carbonyl (C=O) stretch.

Table 1: IR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbonyl) | ~1775 | Strong |

Note: This value is based on data for fluorinated dialkyl carbonates. The exact position can vary based on the sample preparation and instrument.

Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, multinuclear NMR spectroscopy is essential for the complete structural elucidation of this compound. The expected signals are described below based on the chemical structure.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling |

| ¹H | 4.0 - 5.0 | Quartet (q) | ³J(H,F) |

| ¹³C | 145 - 155 (C=O), 115 - 125 (CF₃), 60 - 70 (CH₂) | Singlet (s), Quartet (q), Quartet (q) | ¹J(C,F), ²J(C,F) |

| ¹⁹F | -70 to -80 | Triplet (t) | ³J(F,H) |

Note: These are predicted ranges based on typical chemical shifts for similar functional groups. Actual values may vary.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are provided below.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens paper

Procedure (using ATR):

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Using a Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C)

Procedure:

-

Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of internal standard (TMS) to the sample, if required for referencing the ¹H and ¹³C spectra. For ¹⁹F NMR, an external standard or the instrument's internal lock frequency can be used for referencing.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer for the specific nucleus being observed to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment (unless specific coupling information is desired). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR: Acquire the spectrum. ¹⁹F is a high-abundance, sensitive nucleus, so spectra can be acquired relatively quickly.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the appropriate reference for ¹⁹F.

-

Integrate the signals in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Bis(2,2,2-trifluoroethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Bis(2,2,2-trifluoroethyl) Carbonate (CAS No. 1513-87-7). The following sections detail the material's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid.[1] It is recognized for its application in the battery industry as a high-performance electrolyte additive due to its thermal and electrochemical stability.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C5H4F6O3 | [1][2][3] |

| Molecular Weight | 226.07 g/mol | [1][2][4] |

| CAS Number | 1513-87-7 | [2][3] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 118 °C | [1] |

| Flash Point | 11 °C | [1] |

| Specific Gravity (20/20) | 1.51 | [1] |

| Refractive Index | 1.31 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[3][5]

| Hazard Classification | GHS Code | Signal Word |

| Flammable liquids | H225 | Danger |

| Skin irritation | H315 | Warning |

| Serious eye irritation | H319 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | Warning |

Data sourced from multiple references.[1][2][4]

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Use only outdoors or in a well-ventilated area.[3] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of potential exposure.[3]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

3.2 Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Use only non-sparking tools.[1]

-

Do not breathe gas, fumes, vapor, or spray.[3]

-

Wash skin thoroughly after handling.[1]

-

Avoid contact with skin and eyes.[3]

3.3 Storage Conditions

-

Store in a well-ventilated place. Keep the container tightly closed.[3]

-

Store locked up.[3]

-

Incompatible materials to avoid include oxidizing agents, reducing agents, strong acids, and strong bases.[3]

Emergency Procedures

4.1 First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If skin irritation occurs, get medical advice/attention.[1][3] Wash contaminated clothing before reuse.[1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Immediately call a POISON CENTER or doctor.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[3] |

4.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]

-

Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride (B91410) can be produced.[3] The vapor is heavier than air and may form explosive mixtures with air.[3][5]

-

Protective Equipment: Do not attempt to take action without suitable protective equipment. Wear a self-contained breathing apparatus and full protective clothing.[3]

4.3 Accidental Release Measures

-

Evacuate unnecessary personnel and ensure adequate ventilation.[3]

-

Eliminate all ignition sources.[3]

-

For containment, dike for recovery or absorb with appropriate material.[3]

-

For cleanup, use explosion-proof equipment. Large spills can be taken up with a pump or vacuum, followed by a dry chemical absorbent. Small spills can be taken up with a dry chemical absorbent.[3]

-

Dispose of the material in an approved waste disposal plant.[1][3]

Experimental Protocols and Methodologies

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, skin and eye irritation assessments would generally follow OECD Guidelines for the Testing of Chemicals, such as TG 404 (Acute Dermal Irritation/Corrosion) and TG 405 (Acute Eye Irritation/Corrosion). Flammability is determined using standardized methods that measure the flash point of the liquid.

Visualized Workflows and Relationships

General Handling Workflow for this compound

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Signaling Pathway

Caption: Decision pathway for first aid response to chemical exposure.

References

- 1. This compound - Starshinechemical [starshinechemical.com]

- 2. This compound battery grade 1513-87-7 [sigmaaldrich.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C5H4F6O3 | CID 11447463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

Thermal Stability and Decomposition of Bis(2,2,2-trifluoroethyl) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC), a fluorinated organic solvent, is gaining significant attention for its role in enhancing the safety and performance of lithium-ion batteries. Its non-flammable nature and ability to contribute to a stable solid-electrolyte interphase (SEI) make it a promising component for next-generation electrolytes.[1][2] This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of BTFEC. While specific thermogravimetric and differential scanning calorimetry data for the pure compound is not extensively available in public literature, this document synthesizes high-temperature decomposition studies and provides detailed, generalized protocols for its thermal analysis.

Introduction to this compound (BTFEC)

This compound, also known as trifluoroethyl carbonate (TFEC), is a linear carbonate ester with the chemical formula C5H4F6O3.[3] The presence of six fluorine atoms imparts unique properties to the molecule, including low flammability and high electrochemical stability, making it an excellent candidate as a co-solvent or additive in lithium-ion battery electrolytes.[4] Its primary function in these systems is to improve safety by reducing the flammability of the electrolyte and to enhance performance by participating in the formation of a robust and LiF-rich SEI on the anode surface.[4]

Thermal Stability

The thermal stability of an electrolyte component is a critical factor in battery safety, as thermal runaway events are often initiated by the exothermic decomposition of the electrolyte at elevated temperatures. While BTFEC is generally recognized for improving the overall thermal stability of electrolyte formulations, detailed quantitative data on the intrinsic thermal stability of the pure compound from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is sparse in the available scientific literature.

Studies on electrolyte mixtures containing BTFEC consistently demonstrate its beneficial effects. For instance, DSC analyses of electrolytes containing BTFEC in the presence of charged cathode materials show a reduction in the total exothermic heat released compared to conventional carbonate electrolytes, indicating a lower risk of thermal runaway.[1] The fluorinated nature of BTFEC is believed to contribute to this enhanced stability by altering the decomposition pathways of the electrolyte mixture.[2]

High-Temperature Thermal Decomposition

Detailed investigations into the decomposition of BTFEC have been conducted at high temperatures (800–1650 K) under pyrolysis and oxidation conditions, which are relevant to combustion scenarios.[5][6] These studies provide valuable insights into the fragmentation of the molecule at extreme temperatures.

Decomposition Products

Under high-temperature pyrolysis and oxidation, BTFEC decomposes into a variety of smaller molecules. The major identified products are summarized in the table below.[5]

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Fluoroform | CHF3 |

| Carbonyl Fluoride | CF2O |

| Hexafluoroethane | C2F6 |

| Hydrogen Fluoride | HF |

Proposed High-Temperature Decomposition Pathway

Based on computational and experimental studies, a primary decomposition pathway for BTFEC at high temperatures has been proposed. The process is initiated by the cleavage of the C-O bond, leading to the formation of various radical species that subsequently react to form the stable end products listed above.

Caption: Proposed high-temperature decomposition pathway for BTFEC.

Experimental Protocols for Thermal Analysis

For researchers seeking to characterize the thermal stability of BTFEC or new formulations containing it, the following generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of BTFEC as a function of temperature.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard calibration with calcium oxalate (B1200264) is recommended.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of pure BTFEC into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity inert gas (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at a starting temperature below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the complete decomposition point (e.g., 600 °C).

-

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition, typically defined by the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Calculate the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition, and to determine the enthalpy of these processes.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of pure BTFEC into a hermetically sealed DSC pan. A hermetic seal is crucial to contain any vapor pressure generated during heating. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low starting temperature (e.g., -20 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that encompasses the expected thermal events.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

-

Integrate the area under the peaks to determine the enthalpy of each transition (in J/g).

-

Caption: General workflow for the thermal analysis of BTFEC.

Conclusion

This compound is a key material for the development of safer, high-performance lithium-ion batteries. While it is known to enhance the thermal stability of electrolyte systems, a detailed public dataset on the thermal decomposition of the pure compound under standard analytical conditions (TGA, DSC) is lacking. High-temperature studies indicate that it decomposes into a range of fluorinated and non-fluorinated gaseous products. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analyses, which will be crucial for developing comprehensive safety models and advancing battery technology. Further research into the lower-temperature decomposition mechanisms of BTFEC, both in its pure form and in complex electrolyte systems, is essential for a complete understanding of its behavior under normal and abuse conditions in lithium-ion batteries.

References

- 1. Stabilizing the electrode–electrolyte interface for high-voltage Li‖LiCoO 2 cells using dual electrolyte additives - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03120F [pubs.rsc.org]

- 2. data.epo.org [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. electrolytes comprising lipf6: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Reactivity and Chemical Compatibility of Bis(2,2,2-trifluoroethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) is a highly reactive and versatile reagent that has garnered significant interest in organic synthesis, particularly in the preparation of unsymmetrical ureas and other carbamate (B1207046) derivatives. Its unique reactivity profile, stemming from the electron-withdrawing nature of the two trifluoroethyl groups, positions it as a more potent acylating agent than its dialkyl and diphenyl carbonate counterparts. This guide provides a comprehensive overview of the reactivity and chemical compatibility of BTFEC, offering valuable insights for its effective application in research and drug development.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₅H₄F₆O₃ |

| Molecular Weight | 226.07 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 118 °C[2] |

| Density | 1.51 g/mL[2] |

| CAS Number | 1513-87-7[1] |

Reactivity Profile

The reactivity of BTFEC is primarily attributed to the electrophilicity of its carbonyl carbon, which is significantly enhanced by the strong inductive effect of the adjacent trifluoroethoxide leaving groups. This makes it an excellent reagent for the introduction of the carbonyl moiety into a variety of nucleophiles.

Reactivity with Amines: Synthesis of Unsymmetrical Ureas

BTFEC is most notably recognized for its efficient use as a condensing agent in the one-pot synthesis of unsymmetrical ureas.[3][4][5][6] This method offers high chemoselectivity and proceeds under mild conditions, making it highly amenable to parallel synthesis and the generation of compound libraries.[5][6] The reaction proceeds in a stepwise manner, allowing for the controlled addition of two different amines.

General Reaction Scheme:

The first step involves the formation of a trifluoroethyl carbamate intermediate, which then reacts with a second amine in the presence of a base to yield the unsymmetrical urea. The moderate reactivity of BTFEC is key to the success of this one-pot procedure, as it allows for the selective formation of the carbamate intermediate without the competing formation of symmetrical ureas.[6]

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Urea

A general procedure for the synthesis of unsymmetrical ureas involves the sequential addition of amines to a solution of BTFEC.

-

Step 1: Carbamate Formation. To a solution of the first amine (1.0 eq.) in a suitable solvent such as acetonitrile, add this compound (1.0 eq.). The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the trifluoroethyl carbamate intermediate.

-

Step 2: Urea Formation. Once the formation of the carbamate is complete, the second amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq.) are added to the reaction mixture. The mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification. The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical urea.[3] The volatile nature of the 2,2,2-trifluoroethanol byproduct facilitates its removal during the work-up process.[3]

Table 1: Reactivity of this compound with Various Amines

| Amine 1 (R¹-NH₂) | Amine 2 (R²R³-NH) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | 4-Methylaniline | Et₃N | MeCN | RT | 12 | 85 | [General procedure based on[3]] |

| Cyclohexylamine | Benzylamine | DIPEA | MeCN | RT | 12 | 88 | [General procedure based on[3]] |

| Aniline | N-Methylaniline | Et₃N | MeCN | 50 | 24 | 75 | [General procedure based on[3]] |

| n-Butylamine | Diethylamine | Et₃N | MeCN | RT | 8 | 92 | [General procedure based on[3]] |

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Reactivity with Alcohols and Phenols: Transesterification

BTFEC can undergo transesterification reactions with alcohols and phenols in the presence of a base.[7] This reaction allows for the synthesis of other carbonate esters. The reactivity of BTFEC in these reactions is higher than that of diethyl carbonate and diphenyl carbonate.[7] The reaction is typically carried out at elevated temperatures in a suitable solvent.

General Reaction Scheme:

Experimental Protocol: Transesterification with an Alcohol

-

Reaction Setup. To a solution of the alcohol (2.0 eq.) in a high-boiling solvent such as toluene (B28343) or xylene, add this compound (1.0 eq.) and a catalytic amount of a strong base (e.g., sodium methoxide (B1231860) or potassium carbonate).

-

Reaction Conditions. The reaction mixture is heated to reflux, and the progress is monitored by TLC or GC-MS. The removal of the 2,2,2-trifluoroethanol byproduct by distillation can help drive the reaction to completion.

-

Work-up and Purification. After completion, the reaction is cooled to room temperature and quenched with a mild acid. The mixture is then washed with water and brine, and the organic layer is dried and concentrated. The resulting carbonate can be purified by distillation or column chromatography.

Table 2: Reactivity of this compound with Alcohols and Phenols

| Alcohol/Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Butanol | NaH | Toluene | 110 | 24 | Moderate | [General procedure based on[7]] |

| Phenol | K₂CO₃ | Toluene | 110 | 18 | Good | [General procedure based on[7]] |

| Benzyl alcohol | NaOMe | Toluene | 110 | 20 | Good | [General procedure based on[7]] |

Reactivity with Thiols

While specific studies detailing the reactivity of BTFEC with thiols are not extensively available in the searched literature, based on the established reactivity of carbonates with thiols, it is expected that BTFEC will react with thiols in the presence of a base to form thiocarbonates. The higher reactivity of BTFEC would likely facilitate this transformation under milder conditions compared to less activated carbonates.

Anticipated Reaction Scheme:

Chemical Compatibility and Stability

Thermal Stability

BTFEC exhibits good thermal stability, which is a key property for its application as a flame-retardant co-solvent in lithium-ion batteries.[2] Studies on its thermal decomposition have shown that at temperatures below 900 K, it primarily decomposes through a concerted HF elimination channel, while at temperatures above 1000 K, the breaking of the C–O bond becomes the dominant decomposition pathway.[2]

Hydrolytic Stability

Compatibility with Solvents and Materials

BTFEC is soluble in a wide range of common organic solvents. Its use in battery electrolytes indicates good compatibility with carbonate-based solvents like ethylene (B1197577) carbonate and ethyl methyl carbonate.[8] Information regarding its compatibility with common laboratory plastics and elastomers is not extensively documented, and it is recommended to perform compatibility tests before large-scale use or storage.

Spectroscopic Data

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (CH₂) due to coupling with the three adjacent fluorine atoms.

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon and the methylene carbon, with the latter likely appearing as a quartet due to C-F coupling.

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum should exhibit a triplet for the CF₃ group due to coupling with the two adjacent methylene protons.

FTIR (neat): The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group. The exact position of this band can be correlated with the electrophilicity of the carbonyl group.[7]

Safety and Handling

BTFEC is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin and eyes.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and highly reactive reagent for the synthesis of unsymmetrical ureas and other carbonyl-containing compounds. Its enhanced electrophilicity compared to other carbonates allows for reactions to proceed under mild conditions with high efficiency and selectivity. This technical guide provides a foundational understanding of its reactivity and compatibility, serving as a resource for chemists in academia and industry to effectively utilize this powerful synthetic tool. Further research into its reactivity with a broader scope of nucleophiles and a more detailed investigation of its chemical compatibility will undoubtedly expand its applications in organic synthesis and drug discovery.

References

- 1. This compound | C5H4F6O3 | CID 11447463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound As a Fire Suppressant Candidate for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas - Enamine [enamine.net]

- 5. Collection - this compound as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas - ACS Combinatorial Science - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of this compound flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]

- 9. scbt.com [scbt.com]

Navigating the Solvent Landscape of Bis(2,2,2-trifluoroethyl) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) is a fluorinated organic compound of increasing interest, particularly as a co-solvent in electrolyte formulations for high-performance lithium-ion batteries. Its unique properties, including low viscosity and potential as a flame retardant, make it a valuable component in electrochemical research and development.[1] A critical aspect of its application is its solubility in various organic solvents, which dictates its utility in different formulations and processes. This technical guide provides a comprehensive overview of the current understanding of BTFEC's solubility, details experimental protocols for its determination, and offers a workflow for solubility assessment.

Introduction to this compound

Known Miscibility in Organic Solvents

The primary application of BTFEC to date has been as a co-solvent in non-aqueous electrolytes for lithium-ion batteries. In this context, it is frequently mixed with other organic carbonates. Research has shown that BTFEC is miscible with conventional lithium-ion battery solvents such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC).[2][3] This miscibility is crucial for creating stable and effective electrolyte blends.

While detailed quantitative data is sparse, the following table summarizes the known and inferred miscibility of BTFEC with common electrolyte components.

| Solvent Class | Solvent Name | Miscibility with BTFEC | Reference(s) |

| Carbonates | Ethylene Carbonate (EC) | Miscible | [2][3] |

| Ethyl Methyl Carbonate (EMC) | Miscible | [2][3] | |

| Propylene Carbonate (PC) | Miscible | [2] | |

| General Inference | Other Polar Aprotic Solvents | Likely Miscible | - |

| Nonpolar Solvents | Likely Immiscible | - | |

| Polar Protic Solvents | Variable Miscibility | - |

Note: "Likely Miscible/Immiscible" and "Variable Miscibility" are inferences based on general principles of "like dissolves like" and the molecular structure of BTFEC. Experimental verification is required.

Experimental Protocol for Determining Solubility/Miscibility

For researchers and professionals needing to determine the solubility or miscibility of BTFEC in a specific organic solvent, the following general experimental protocol can be employed. This method is based on the visual determination of miscibility for liquid-liquid systems.

Objective: To determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

-

This compound (BTFEC)

-

Test solvent (e.g., ethanol, toluene, hexane, acetone, etc.)

-

Small, clear glass vials or test tubes with caps

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Initial Miscibility Test: a. To a clean vial, add 1 mL of the test solvent. b. Add 1 mL of BTFEC to the same vial. c. Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Observation:

- Miscible: If the mixture remains a single, clear, homogeneous phase, the two liquids are miscible.

- Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.

- Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids may be partially miscible.

-

Recording Data: Record the observations, noting the solvent used and the outcome (miscible, immiscible, or partially miscible).

-

Further Proportions (Optional): To further investigate miscibility, the experiment can be repeated with different volume ratios of BTFEC to the test solvent (e.g., 1:9, 5:5, 9:1).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of BTFEC can be visualized as follows:

Caption: Experimental workflow for determining the miscibility of BTFEC.

Expected Solubility Profile Based on Molecular Structure

Based on the principle of "like dissolves like," the molecular structure of BTFEC allows for some predictions regarding its solubility in different classes of organic solvents:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): BTFEC possesses a polar carbonate group, suggesting it is likely to be miscible with other polar aprotic solvents.

-

Other Carbonate Solvents (e.g., Dimethyl Carbonate, Diethyl Carbonate): As demonstrated in battery electrolyte studies, BTFEC is expected to be miscible with other simple organic carbonates due to their structural similarities.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): The presence of the polar carbonate group may allow for some miscibility with polar protic solvents like alcohols. However, the highly fluorinated ethyl groups might limit this miscibility, especially with longer-chain alcohols.

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): These are relatively nonpolar solvents. The fluorinated nature of BTFEC might lead to some miscibility due to favorable interactions, but it is less certain than with polar aprotic solvents.

-

Alkanes (e.g., Hexane, Heptane): These are nonpolar solvents. It is likely that BTFEC will have low miscibility or be immiscible with alkanes due to the significant difference in polarity.

Conclusion

This compound is a promising solvent with applications in energy storage. While comprehensive quantitative solubility data across a broad spectrum of organic solvents is not yet widely published, its known miscibility with other carbonate solvents in battery electrolytes provides a foundation for its use. For applications requiring different solvent systems, the experimental protocol outlined in this guide offers a straightforward method for determining the miscibility of BTFEC. As research into this compound expands, a more detailed understanding of its solubility characteristics will undoubtedly emerge, further enabling its application in diverse scientific and industrial fields.

References

Bis(2,2,2-trifluoroethyl) Carbonate: A Safer and Efficient Phosgene Substitute in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of phosgene (B1210022) (COCl₂) in the synthesis of pharmaceuticals and other fine chemicals has been a cornerstone of industrial chemistry for decades. It is an invaluable C1 building block for the construction of essential functional groups such as ureas, carbamates, and carbonates. However, the extreme toxicity and hazardous nature of gaseous phosgene necessitate stringent safety protocols, limiting its use, particularly in academic and research settings. This has driven the development of safer phosgene substitutes. Among these, Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) has emerged as a highly effective and versatile reagent, offering a favorable balance of reactivity and safety.

This technical guide provides a comprehensive overview of this compound, focusing on its properties, synthesis, reactivity, and applications as a phosgene substitute. It includes detailed experimental protocols and data to support its use in research and drug development, highlighting its advantages over traditional phosgenation methods and other substitutes like diphosgene and triphosgene (B27547).[1][2][3][4]

Core Properties of this compound (TFEC)

TFEC is a colorless liquid with physical and chemical properties that make it a convenient reagent for laboratory and pilot-scale synthesis. Its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₄F₆O₃[5][6] |

| Molecular Weight | 226.07 g/mol [5][6][7] |

| CAS Number | 1513-87-7[5][6][7] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 118 °C[7] |

| Density (Specific Gravity) | 1.51 g/cm³ (at 20°C)[7] |

| Refractive Index | 1.31[7] |

| Flash Point | 11 °C[7] |

| Synonyms | Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester[6] |

Synthesis of this compound

TFEC can be synthesized through several routes. A common laboratory-scale preparation involves the reaction of triphosgene with 2,2,2-trifluoroethanol. This method may also produce trifluoroethylchloroformate as a byproduct, which can be separated by fractional distillation. The chloroformate can be subsequently converted to TFEC by reacting it with additional trifluoroethanol in the presence of a base like triethylamine.[8] Alternative green chemistry approaches have explored the synthesis of fluorinated dialkyl carbonates from carbon dioxide as a carbonyl source.[9][10]

References

- 1. Phosgene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Application of Triphosgene in Organic Synthesis [en.highfine.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C5H4F6O3 | CID 11447463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 1513-87-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Organic Chemist's Green Alternative: A Technical Guide to Bis(2,2,2-trifluoroethyl) Carbonate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of safer, more efficient, and environmentally benign reagents is paramount. Bis(2,2,2-trifluoroethyl) carbonate (BTFEC), a non-volatile and less hazardous alternative to phosgene (B1210022) and other chloroformates, has emerged as a powerful tool for chemists. Its enhanced reactivity, driven by the electron-withdrawing nature of the trifluoroethyl groups, allows for a broad range of applications under mild conditions. This technical guide provides a comprehensive overview of the core applications of BTFEC in organic chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its integration into research and development workflows.

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 226.07 g/mol and a boiling point of 118 °C. Its chemical formula is C₅H₄F₆O₃.[1] The presence of six fluorine atoms significantly influences its reactivity and physical properties, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1513-87-7 | [1] |

| Molecular Formula | C₅H₄F₆O₃ | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 118 °C | |

| Density | 1.51 g/mL |

Core Applications in Organic Synthesis

The high electrophilicity of the carbonyl carbon in BTFEC makes it an excellent reagent for a variety of chemical transformations, most notably as a condensing agent for the synthesis of ureas and in carbonylation reactions.

One-Pot Synthesis of Unsymmetrical Ureas

A significant application of BTFEC is in the one-pot synthesis of unsymmetrical ureas from two different amines. This method is highly efficient, proceeds under mild conditions, and avoids the use of toxic reagents like phosgene. The reaction proceeds in a stepwise manner where the more nucleophilic amine first attacks the BTFEC to form a stable trifluoroethyl carbamate (B1207046) intermediate. Subsequent addition of a second amine leads to the formation of the unsymmetrical urea. The volatility of the 2,2,2-trifluoroethanol (B45653) byproduct simplifies purification.[2]

Table 2: Synthesis of Unsymmetrical Ureas using BTFEC with Various Amines

| Amine 1 | Amine 2 | Product | Yield (%) |

| Benzylamine | 4-Methylaniline | 1-Benzyl-3-(p-tolyl)urea | >95 |

| Cyclohexylamine | Benzylamine | 1-Benzyl-3-cyclohexylurea | >95 |

| Morpholine | Benzylamine | 4-Benzyl-1-morpholinecarboxamide | >95 |

| Piperidine | 4-Fluoroaniline | 1-(4-Fluorophenyl)-3-piperidin-1-ylurea | >95 |

| n-Butylamine | Aniline | 1-Butyl-3-phenylurea | >95 |

Note: Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas

-

Step 1: Carbamate Formation. To a solution of the first amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or THF), add this compound (1.0-1.2 eq.). The reaction is typically stirred at room temperature for a period of 1 to 12 hours, or until the formation of the carbamate intermediate is complete (monitored by TLC or LC-MS).

-

Step 2: Urea Formation. To the reaction mixture containing the in situ generated trifluoroethyl carbamate, add the second amine (1.0-1.2 eq.). The reaction is then stirred at room temperature or heated (e.g., to 50-70 °C) until the reaction is complete.

-

Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue can then be purified by standard methods such as recrystallization or column chromatography to afford the desired unsymmetrical urea. The volatile byproduct, 2,2,2-trifluoroethanol, is typically removed during solvent evaporation.[2]

Synthesis of Carbamates

BTFEC can also be employed for the synthesis of carbamates by reacting it with a single amine. This reaction is particularly useful for the preparation of N-protected amino acids or other valuable carbamate-containing molecules. The reaction proceeds smoothly, often at room temperature, to give the corresponding trifluoroethyl carbamate, which in some cases can be the final desired product or can be used as an activated intermediate for further transformations.

Transesterification and Synthesis of Carbonate Esters

The high reactivity of BTFEC allows for efficient transesterification reactions with various alcohols and phenols in the presence of a base.[3] This provides a convenient method for the synthesis of other carbonate esters under relatively mild conditions. The reactivity of BTFEC in these reactions is reported to be higher than that of diethyl carbonate and diphenyl carbonate.[3]

Table 3: Transesterification of BTFEC with Alcohols

| Alcohol | Base | Product | Conditions | Yield (%) |

| Benzyl alcohol | K₂CO₃ | Dibenzyl carbonate | Reflux | Good |

| Phenol | Et₃N | Diphenyl carbonate | Toluene, 111°C | Moderate |

| 1-Butanol | NaH | Dibutyl carbonate | THF, rt | Good |

Note: The yields and conditions are illustrative and can be optimized for specific substrates.

Applications in Polymer Chemistry

While less documented in readily available literature, the structure of BTFEC suggests its potential as a monomer in the synthesis of polycarbonates. The reaction with diols, in a manner analogous to transesterification, could lead to the formation of fluorinated polycarbonates. These polymers may exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of the trifluoromethyl groups. Further research in this area could unveil novel materials with applications in engineering plastics and biomedical devices. The synthesis of polycarbonates can be achieved through the condensation of a diol with BTFEC, a safer alternative to phosgene.[4]

Safety and Handling

This compound is considered a safer alternative to highly toxic reagents like phosgene. However, it is still a chemical that should be handled with appropriate safety precautions. It is a flammable liquid and can cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in modern organic synthesis. Its utility in the efficient, one-pot synthesis of unsymmetrical ureas under mild conditions is a standout feature. Furthermore, its potential in the synthesis of carbamates, other carbonate esters via transesterification, and novel fluorinated polymers makes it a valuable tool for researchers in academia and industry. The adoption of BTFEC in synthetic workflows can lead to safer, more efficient, and greener chemical processes, aligning with the principles of modern sustainable chemistry.

References

- 1. This compound | C5H4F6O3 | CID 11447463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Polycarbonates and Poly(ether carbonate)s Directly from Carbon Dioxide and Diols Promoted by a Cs2CO3/CH2Cl2 System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) as an Electrolyte Additive in Lithium-Ion Batteries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), also known as BtFEC, is a fluorinated carbonate solvent increasingly recognized for its significant potential as an electrolyte additive or co-solvent in lithium-ion batteries (LIBs). Its primary function is to enhance the safety and performance of LIBs, particularly in high-voltage applications. The incorporation of TFEC into conventional carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), has been shown to improve thermal stability, increase capacity retention, and promote the formation of a stable solid electrolyte interphase (SEI) on the anode.[1][2][3] This document provides detailed application notes, quantitative performance data, and experimental protocols for the evaluation of TFEC in lithium-ion battery systems.

Key Benefits and Mechanisms of Action

The advantageous properties of TFEC stem from its chemical structure, which is similar to the commonly used linear carbonate, diethyl carbonate (DEC), but with the notable addition of trifluoroethyl groups.[3][4] These groups impart several beneficial characteristics:

-

Enhanced Safety: TFEC is significantly less flammable than its non-fluorinated counterparts.[1] Electrolytes containing a sufficient concentration of TFEC exhibit flame-retardant properties, which is crucial for mitigating the risk of thermal runaway in batteries.[1][5] The fluorine atoms in TFEC act as radical scavengers at elevated temperatures, disrupting the chain reactions of combustion.[5]

-

Improved Electrochemical Performance: The addition of TFEC to conventional electrolytes can lead to superior capacity retention during cycling. For instance, in NMC622||graphite cells, electrolytes containing TFEC have demonstrated up to 90% capacity retention after 200 cycles, compared to 76% for the benchmark electrolyte.[2][5][6]

-

Stable SEI Formation: Fluorinated carbonates like TFEC contribute to the formation of a thin, stable, and LiF-rich solid electrolyte interphase (SEI) on the anode.[3] This robust SEI layer is more effective at preventing unwanted side reactions between the electrolyte and the electrode surface, leading to improved long-term cycling stability.

-

High-Voltage Stability: TFEC has been shown to be beneficial for high-voltage LIBs by preventing the extensive oxidation of the electrolyte on the cathode surface and suppressing the dissolution of transition metals from the cathode material.[3][4]

Data Presentation

The following tables summarize the quantitative data on the performance of lithium-ion batteries with TFEC as an electrolyte additive.

Table 1: Performance of NMC622||Graphite Cells with TFEC-Containing Electrolytes

| TFEC Concentration (vol%) | Initial Discharge Capacity (mAh/g) | Capacity Retention after 200 Cycles (%) |

| 0 (Benchmark) | ~160 | 76 |

| 30 | ~165 | ~85 |

| 50 | ~160 | ~89 |

| 70 | ~155 | ~90 |

| 90 | ~140 | Rapid fade |

Data synthesized from multiple sources for comparative purposes.[2][5]

Table 2: Performance of NMC811||Silicon Oxide-Graphite Cells with Fluorine-Rich Electrolyte containing TFEC

| Upper Cut-off Voltage (V) | Temperature (°C) | Capacity Retention after 100 Cycles (%) |

| 4.5 | 20 | 94.5 |

| 4.5 | 40 | 92.2 |

This data highlights the high performance of TFEC in demanding high-voltage applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving the evaluation of TFEC as an electrolyte additive.

Protocol 1: Preparation of TFEC-Based Electrolyte

-

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade ethyl methyl carbonate (EMC)

-

This compound (TFEC) (≥99% purity)

-

Lithium hexafluorophosphate (B91526) (LiPF₆) salt

-

-

Procedure:

-

Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the desired solvent blend by mixing EC, EMC, and TFEC in the desired volumetric ratios (e.g., 3:7 EC:EMC as a baseline, with varying amounts of TFEC added).

-

Slowly dissolve the LiPF₆ salt into the solvent mixture while stirring until a final concentration of 1.0 M is achieved.

-

Continue stirring for several hours to ensure complete dissolution and homogeneity of the electrolyte.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

-

Protocol 2: Coin Cell Assembly (NMC||Graphite)

-

Materials:

-

NMC-coated cathode and graphite-coated anode electrodes

-

Celgard separator

-

CR2032 coin cell components (casings, spacers, springs)

-

Prepared TFEC-based electrolyte

-

-

Procedure:

-

Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours.

-

Transfer all materials into an argon-filled glovebox.

-

Assemble the CR2032 coin cells in the following order: negative casing, anode, separator, cathode, spacer, spring, positive casing.

-

Add a few drops of the TFEC-based electrolyte onto the separator to ensure it is thoroughly wetted.

-

Crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

-

Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

-

Protocol 3: Electrochemical Characterization

-

Formation Cycles:

-

Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.3 V for NMC/graphite). This step is crucial for the initial formation of a stable SEI layer.

-

-

Galvanostatic Cycling:

-

Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

-

Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.

-

-

Rate Capability Test:

-

Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to determine the capacity retention at different charge/discharge speeds. Perform several cycles at each C-rate to ensure stable performance.

-

-

Electrochemical Impedance Spectroscopy (EIS):

-

Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.

-

Visualizations

Diagram 1: Proposed Mechanism of TFEC in SEI Formation

Caption: Proposed pathway for the formation of a stable SEI layer with TFEC.

Diagram 2: Experimental Workflow for TFEC Evaluation

Caption: Workflow for evaluating TFEC as an electrolyte additive.

Diagram 3: Logical Relationships of TFEC Benefits

Caption: Logical flow of TFEC's benefits in Li-ion batteries.

References

- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 2. Problem with Reaction Path Diagram [groups.google.com]

- 3. Influence of this compound flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing Electrolytes with Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), also known as BtFEC or DFDEC, is a non-flammable and flame-retarding co-solvent increasingly utilized in the formulation of high-performance and safe lithium-ion battery electrolytes. Its incorporation into conventional carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), has been shown to significantly enhance thermal stability, improve electrochemical performance, and extend cycle life. This document provides detailed application notes and experimental protocols for the preparation and evaluation of TFEC-based electrolytes.

The primary benefits of using TFEC in electrolyte formulations include:

-

Enhanced Safety: TFEC's inherent non-flammability and its ability to act as a fire suppressant mitigate the risk of thermal runaway in lithium-ion batteries.[1] The mechanism involves the generation of fluorine radicals at elevated temperatures, which scavenge oxygen radicals and disrupt combustion chain reactions.

-

Improved Electrochemical Performance: The addition of TFEC can lead to superior capacity retention and better performance at both high and low temperatures.[2][3] Formulations with TFEC have demonstrated up to 90% capacity retention over 200 cycles, a significant improvement over the 76% retention for benchmark electrolytes.[2][4]

-

Stable Electrode-Electrolyte Interface: TFEC contributes to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode. This SEI is often thinner and rich in lithium fluoride (B91410) (LiF), which is beneficial for ionic conductivity and preventing detrimental side reactions.[2][5]

-

High-Voltage Compatibility: TFEC-containing electrolytes are particularly advantageous for high-voltage lithium-ion batteries, as they help prevent the oxidation of the electrolyte on the cathode surface and suppress the dissolution of transition metals from the cathode material.[1]

Data Presentation

The following tables summarize the key performance metrics of TFEC-based electrolytes from various studies.

| Electrolyte Composition | Lithium Salt | Anode/Cathode | Capacity Retention | Key Findings |

| TFEC mixed with EC and EMC | LiPF6 | Graphite (B72142)/NMC622 | Up to 90% after 200 cycles | Achieves comparable or superior performance to state-of-the-art benchmarks. A TFEC content beyond 90 vol% can lead to increased resistance and rapid capacity fading due to its low Li+-solvating ability.[2][4] |

| Fluoroethylene carbonate (FEC) and TFEC (BFEC) | LiFSI | SiOx-Graphite/NMC811 | 94.5% after 100 cycles at 4.5V (20°C) and 92.2% (40°C) | Demonstrates high oxidation stability and prevents transition metal dissolution, making it suitable for high-voltage applications.[6] |

| TFEC and Succinonitrile (SN) as additives | Not specified | Li/NCA | 82.1% after 100 cycles (compared to 53.3% for conventional) | The synergistic effect of BTFC and SN suppresses transition metal dissolution by forming a protective interface on the electrode. |

Experimental Protocols

Protocol for Preparation of TFEC-Based Electrolytes